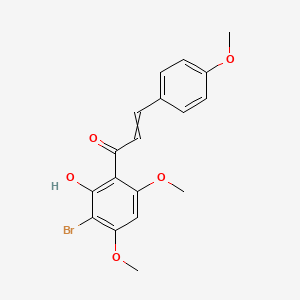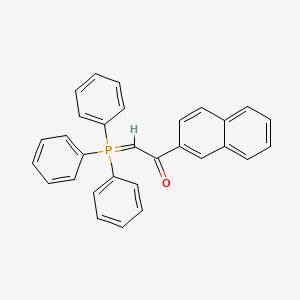
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- is a complex organic compound known for its unique structure and properties. This compound features a naphthalene ring and a triphenylphosphoranylidene group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- typically involves the reaction of 2-naphthaldehyde with triphenylphosphine in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- involves its interaction with various molecular targets and pathways. The naphthalene ring and triphenylphosphoranylidene group allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: Similar in structure but lacks the naphthalene ring.
Fluorenone: Contains a similar aromatic system but with different substituents.
Anthrone: Features a similar carbonyl group but with a different aromatic framework.
Uniqueness
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- is unique due to its combination of a naphthalene ring and a triphenylphosphoranylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
1777-59-9 |
|---|---|
Molekularformel |
C30H23OP |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
1-naphthalen-2-yl-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C30H23OP/c31-30(26-21-20-24-12-10-11-13-25(24)22-26)23-32(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23H |
InChI-Schlüssel |
YVCMFFRDWGRTAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
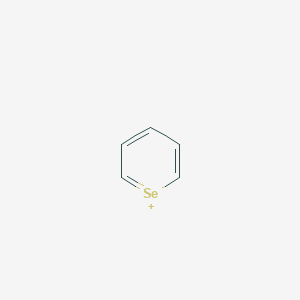
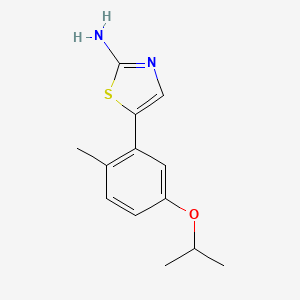
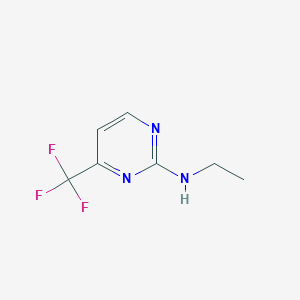
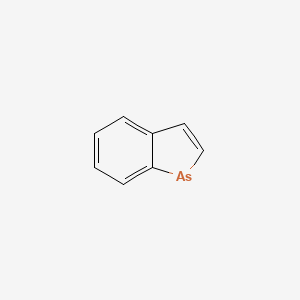

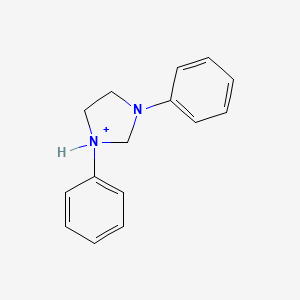
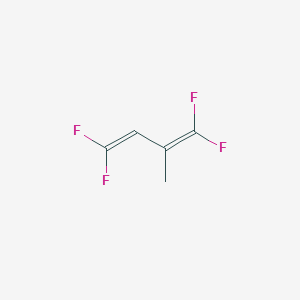

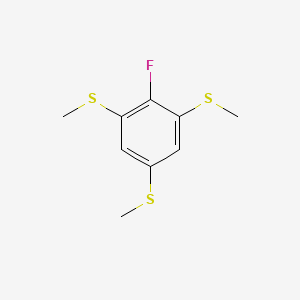
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)

